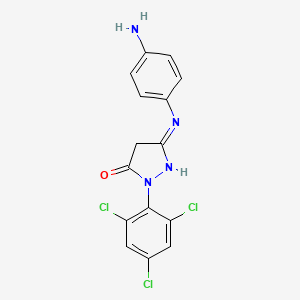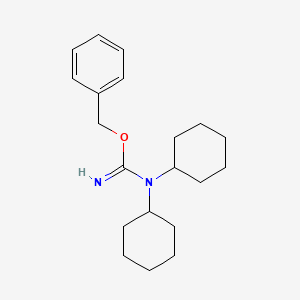![molecular formula C22H13ClN2O B12897596 Isoxazolo[4,5-c]quinoline, 4-(4-chlorophenyl)-3-phenyl- CAS No. 253433-32-8](/img/structure/B12897596.png)
Isoxazolo[4,5-c]quinoline, 4-(4-chlorophenyl)-3-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isoxazolo[4,5-c]quinoline, 4-(4-chlorophenyl)-3-phenyl- is a heterocyclic compound that has garnered significant interest in the field of organic chemistry. This compound is part of the isoxazoloquinoline family, known for its diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an isoxazole ring fused to a quinoline ring, with additional phenyl and chlorophenyl substituents, making it a unique and versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Isoxazolo[4,5-c]quinoline, 4-(4-chlorophenyl)-3-phenyl- can be achieved through several methods. One common approach involves the use of a modified Pictet-Spengler reaction. This method utilizes Cu(TFA)2 as a catalyst to directly functionalize the C-4 position of oxazoles without the need for prefunctionalization . The reaction conditions typically involve the use of a solvent such as tetrahydrofuran (THF) and a temperature range of 60-80°C.
Another method involves the cycloaddition of oxaziridines with alkynes, followed by cyclization of propargylic N-hydroxylamines . This approach provides a versatile route to synthesize various substituted isoxazoloquinolines with good yields.
Industrial Production Methods
Industrial production of Isoxazolo[4,5-c]quinoline, 4-(4-chlorophenyl)-3-phenyl- often involves large-scale synthesis using the aforementioned methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high yields and purity in industrial settings.
化学反应分析
Types of Reactions
Isoxazolo[4,5-c]quinoline, 4-(4-chlorophenyl)-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield quinoline derivatives with additional hydroxyl or carbonyl groups, while reduction can produce fully or partially reduced isoxazoloquinoline derivatives.
科学研究应用
Isoxazolo[4,5-c]quinoline, 4-(4-chlorophenyl)-3-phenyl- has a wide range of scientific research applications:
Chemistry: The compound serves as a valuable building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs targeting specific diseases.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of Isoxazolo[4,5-c]quinoline, 4-(4-chlorophenyl)-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties . Additionally, the compound’s ability to interact with DNA and RNA makes it a candidate for further studies in genetic and molecular biology .
相似化合物的比较
Similar Compounds
Isoxazolo[5,4-d]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.
Pyrazolo[4,3-c]quinoline: A related compound with a pyrazole ring fused to a quinoline ring, showing different reactivity and applications.
Oxazolo[4,5-b]pyridine: A compound with an oxazole ring fused to a pyridine ring, used in various chemical and biological studies.
Uniqueness
Isoxazolo[4,5-c]quinoline, 4-(4-chlorophenyl)-3-phenyl- stands out due to its unique combination of an isoxazole ring fused to a quinoline ring with additional phenyl and chlorophenyl substituents. This unique structure imparts distinct chemical reactivity and biological activities, making it a valuable compound for various research and industrial applications.
属性
| 253433-32-8 | |
分子式 |
C22H13ClN2O |
分子量 |
356.8 g/mol |
IUPAC 名称 |
4-(4-chlorophenyl)-3-phenyl-[1,2]oxazolo[4,5-c]quinoline |
InChI |
InChI=1S/C22H13ClN2O/c23-16-12-10-15(11-13-16)20-19-21(14-6-2-1-3-7-14)25-26-22(19)17-8-4-5-9-18(17)24-20/h1-13H |
InChI 键 |
CJAHLYZVGATFKJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NOC3=C2C(=NC4=CC=CC=C43)C5=CC=C(C=C5)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(Difluoromethoxy)benzo[d]oxazole-5-carboxylic acid](/img/structure/B12897548.png)
![5-Isoquinolinamine, N-[1-[(2-nitrophenyl)methyl]-3-pyrrolidinyl]-](/img/structure/B12897551.png)
![Isoxazole, 3-(4-bromophenyl)-4,5-dihydro-5-[(phenylseleno)methyl]-](/img/structure/B12897564.png)



